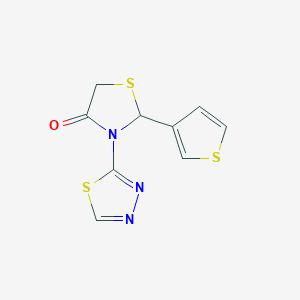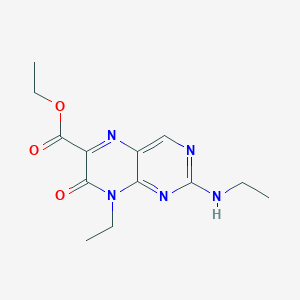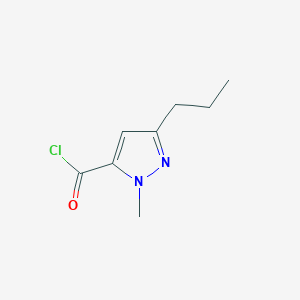
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound features a unique structure combining thiadiazole, thiophene, and thiazolidinone moieties, which contribute to its wide range of applications in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include refluxing the mixture in ethanol for several hours, followed by purification using column chromatography. The compound can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1,3,4-Thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
DNA Replication: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases.
Apoptosis Induction: The compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 5-mercapto-1,3,4-thiadiazole share similar structural features and biological activities.
Thiazolidinone Derivatives: Compounds such as 2-thioxo-1,3-thiazolidin-4-one and 2-imino-1,3-thiazolidin-4-one also exhibit comparable properties.
Eigenschaften
CAS-Nummer |
91260-07-0 |
|---|---|
Molekularformel |
C9H7N3OS3 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
3-(1,3,4-thiadiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H7N3OS3/c13-7-4-15-8(6-1-2-14-3-6)12(7)9-11-10-5-16-9/h1-3,5,8H,4H2 |
InChI-Schlüssel |
PCPXPSJLFMWURC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NN=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![4-[Bis(aziridin-1-yl)phosphoryloxy]-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14000283.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)
![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)






